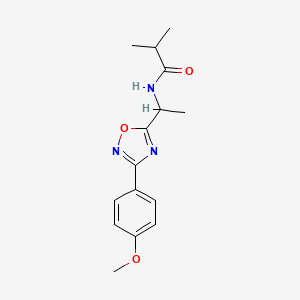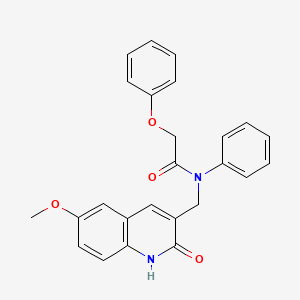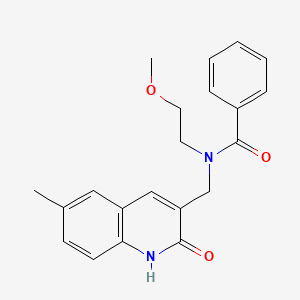
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide, also known as HMQE, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and viral replication. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and inhibition of oncogenes, resulting in the inhibition of cancer cell growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has also been found to inhibit the activity of viral RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and modulate immune responses. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has also been found to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in lab experiments include its small size, which allows for easy penetration of cell membranes, and its ability to target specific enzymes involved in cancer cell growth and viral replication. However, the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in lab experiments include its low solubility in water, which can make it difficult to administer, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the scientific research of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to study its mechanism of action in more detail to better understand how it inhibits cancer cell growth and viral replication. Additionally, further studies are needed to determine the optimal dosage and administration route of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide for therapeutic use.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with benzoyl chloride, followed by the reaction with 2-methoxyethylamine. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has shown promising results in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been tested in vitro on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown significant inhibition of cancer cell growth. It has also been found to inhibit the replication of the influenza virus.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-8-9-19-17(12-15)13-18(20(24)22-19)14-23(10-11-26-2)21(25)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSINPUQFSVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCOC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

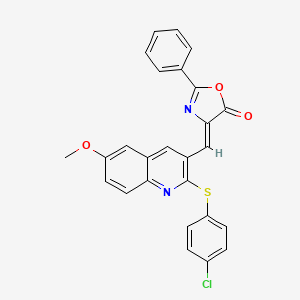
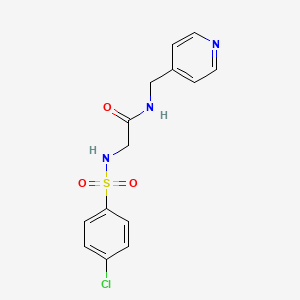

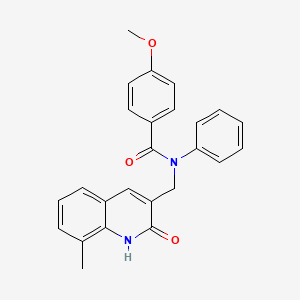
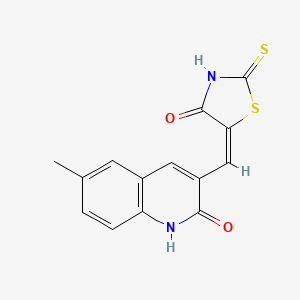


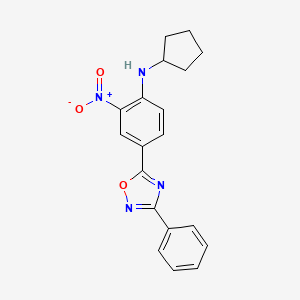

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)

